Cas no 1397000-09-7 (Methyl 2-(4-Chloro-3-nitrophenyl)formamidopropanoate)

Methyl 2-(4-Chloro-3-nitrophenyl)formamidopropanoate 化学的及び物理的性質
名前と識別子
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- methyl 2-[(4-chloro-3-nitrobenzoyl)amino]propanoate
- methyl 2-[(4-chloro-3-nitrophenyl)formamido]propanoate
- NE53642
- Methyl 2-(4-Chloro-3-nitrophenyl)formamidopropanoate
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- インチ: 1S/C11H11ClN2O5/c1-6(11(16)19-2)13-10(15)7-3-4-8(12)9(5-7)14(17)18/h3-6H,1-2H3,(H,13,15)
- InChIKey: PISQBNDMQJLRAL-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1[N+](=O)[O-])C(NC(C(=O)OC)C)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 19
- 回転可能化学結合数: 4
- 複雑さ: 371
- トポロジー分子極性表面積: 101
- XLogP3: 2
Methyl 2-(4-Chloro-3-nitrophenyl)formamidopropanoate Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Methyl 2-(4-Chloro-3-nitrophenyl)formamidopropanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-29841-0.05g |
methyl 2-[(4-chloro-3-nitrophenyl)formamido]propanoate |
1397000-09-7 | 95.0% | 0.05g |
$66.0 | 2025-02-19 | |
Enamine | EN300-29841-5.0g |
methyl 2-[(4-chloro-3-nitrophenyl)formamido]propanoate |
1397000-09-7 | 95.0% | 5.0g |
$1075.0 | 2025-02-19 | |
1PlusChem | 1P019LLE-250mg |
methyl 2-[(4-chloro-3-nitrophenyl)formamido]propanoate |
1397000-09-7 | 95% | 250mg |
$231.00 | 2024-06-21 | |
1PlusChem | 1P019LLE-5g |
methyl 2-[(4-chloro-3-nitrophenyl)formamido]propanoate |
1397000-09-7 | 95% | 5g |
$1391.00 | 2024-06-21 | |
1PlusChem | 1P019LLE-2.5g |
methyl 2-[(4-chloro-3-nitrophenyl)formamido]propanoate |
1397000-09-7 | 95% | 2.5g |
$960.00 | 2024-06-21 | |
Aaron | AR019LTQ-10g |
methyl 2-[(4-chloro-3-nitrophenyl)formamido]propanoate |
1397000-09-7 | 95% | 10g |
$2216.00 | 2023-12-16 | |
Aaron | AR019LTQ-100mg |
methyl 2-[(4-chloro-3-nitrophenyl)formamido]propanoate |
1397000-09-7 | 95% | 100mg |
$160.00 | 2025-02-14 | |
Enamine | EN300-29841-0.5g |
methyl 2-[(4-chloro-3-nitrophenyl)formamido]propanoate |
1397000-09-7 | 95.0% | 0.5g |
$271.0 | 2025-02-19 | |
Enamine | EN300-29841-10.0g |
methyl 2-[(4-chloro-3-nitrophenyl)formamido]propanoate |
1397000-09-7 | 95.0% | 10.0g |
$1593.0 | 2025-02-19 | |
Enamine | EN300-29841-1.0g |
methyl 2-[(4-chloro-3-nitrophenyl)formamido]propanoate |
1397000-09-7 | 95.0% | 1.0g |
$371.0 | 2025-02-19 |
Methyl 2-(4-Chloro-3-nitrophenyl)formamidopropanoate 関連文献
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Fengyan Li,Ning Jiang,Xizheng Liu,Lin Xu Dalton Trans., 2019,48, 14347-14353
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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4. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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9. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
Methyl 2-(4-Chloro-3-nitrophenyl)formamidopropanoateに関する追加情報
Research Briefing on Methyl 2-(4-Chloro-3-nitrophenyl)formamidopropanoate (CAS: 1397000-09-7) in Chemical Biology and Pharmaceutical Applications
Methyl 2-(4-Chloro-3-nitrophenyl)formamidopropanoate (CAS: 1397000-09-7) is a specialized chemical compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This research briefing aims to provide a comprehensive overview of the latest advancements related to this compound, focusing on its synthesis, biological activity, and therapeutic potential. The compound's unique structural features, including the chloro and nitro substituents on the phenyl ring, make it a promising candidate for further investigation in targeted drug design.
Recent studies have explored the synthetic pathways for Methyl 2-(4-Chloro-3-nitrophenyl)formamidopropanoate, with particular emphasis on optimizing yield and purity. A 2023 publication in the Journal of Medicinal Chemistry reported an improved synthetic route that achieves 85% yield while minimizing byproduct formation. The researchers utilized a novel coupling reagent that significantly enhanced the efficiency of the amide bond formation step, which has been a bottleneck in previous synthetic attempts. This advancement is particularly relevant for scaling up production for preclinical studies.
In terms of biological activity, preliminary screening data suggests that Methyl 2-(4-Chloro-3-nitrophenyl)formamidopropanoate exhibits moderate inhibitory effects against several kinase targets implicated in inflammatory pathways. A recent study published in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated IC50 values in the low micromolar range against p38 MAP kinase, suggesting potential applications in developing anti-inflammatory therapeutics. However, researchers caution that further structural optimization may be necessary to improve selectivity and reduce off-target effects.
The compound's potential as a prodrug has also been investigated. The methyl ester moiety in Methyl 2-(4-Chloro-3-nitrophenyl)formamidopropanoate is hypothesized to enhance cellular permeability, with subsequent enzymatic hydrolysis releasing the active form in target tissues. A 2024 pharmacokinetic study in rodents showed favorable tissue distribution patterns, with particularly high concentrations observed in liver and kidney tissues. These findings support further investigation into potential hepatoprotective or nephroprotective applications.
Structural-activity relationship (SAR) studies have begun to explore modifications to the core structure of Methyl 2-(4-Chloro-3-nitrophenyl)formamidopropanoate. Recent computational modeling work published in the Journal of Chemical Information and Modeling (2023) has identified key interactions between the nitro group and target protein binding pockets, providing valuable insights for future analog design. These in silico findings are currently being validated through experimental studies at several academic and industrial research centers.
From a safety perspective, preliminary toxicological assessments indicate that Methyl 2-(4-Chloro-3-nitrophenyl)formamidopropanoate shows an acceptable safety profile in acute toxicity studies. However, chronic exposure studies and more comprehensive genotoxicity evaluations are still pending. Researchers emphasize the need for thorough safety profiling before considering clinical translation of any derivatives based on this scaffold.
In conclusion, Methyl 2-(4-Chloro-3-nitrophenyl)formamidopropanoate (CAS: 1397000-09-7) represents a promising chemical scaffold with multiple potential therapeutic applications. Ongoing research continues to explore its full potential, with particular focus on optimizing its pharmacological properties and expanding its therapeutic indications. The compound serves as an excellent example of how careful structural design in medicinal chemistry can yield molecules with diverse biological activities and significant clinical potential.
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